1-Bromomethyl-3-fluoromethyl-benzene
Description
1-Bromomethyl-3-fluoromethyl-benzene is a halogenated aromatic compound featuring bromomethyl (-CH₂Br) and fluoromethyl (-CH₂F) substituents at the 1- and 3-positions of the benzene ring, respectively. This compound is of significant interest in organic synthesis due to the reactivity of its bromomethyl group (suitable for nucleophilic substitution) and the electron-withdrawing fluoromethyl group, which influences regioselectivity in subsequent reactions.
Properties
Molecular Formula |
C8H8BrF |
|---|---|
Molecular Weight |
203.05 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8BrF/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
InChI Key |
JZHLREFAOWMDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The target compound combines bromomethyl and fluoromethyl groups, balancing reactivity (Br) and electron withdrawal (F). In contrast, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene has a trifluoromethyl group (-CF₃), which significantly increases electron withdrawal and thermal stability.
- 1-Bromo-3-chlorobenzene lacks methylene bridges, making it less sterically hindered but also less reactive in alkylation reactions compared to bromomethyl analogs.
- 1-Bromo-3-(trifluoromethoxy)benzene features a trifluoromethoxy group (-OCF₃), which enhances lipophilicity and resistance to metabolic degradation, making it valuable in drug design.
Reactivity :
- Bromomethyl groups (as in the target compound) are more reactive than simple bromo substituents (e.g., 1-bromo-3-chlorobenzene) due to the mobility of the benzylic bromide.
- The fluoromethyl group in the target compound slightly deactivates the ring compared to trifluoromethyl or nitro groups, directing electrophilic attacks to specific positions.
Applications :
- The target compound is likely used in alkylation reactions or as a building block for fluorinated polymers . In contrast, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene is prioritized in high-performance materials due to its thermal stability.
- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene finds niche applications in explosives or dyes due to its nitro group.
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